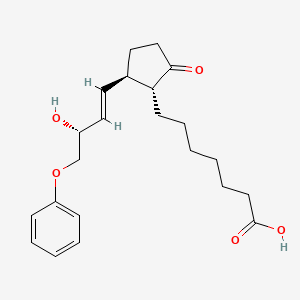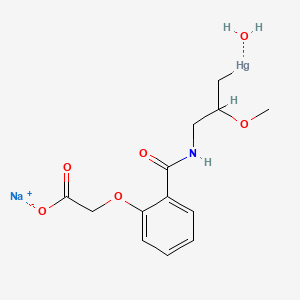
Mersalyl
Übersicht
Beschreibung
Mersalyl, also known as salyrganic acid, is an organomercury compound and a mercurial diuretic. It was originally adapted from calomel (mercury(I) chloride), a diuretic discovered by Paracelsus. This compound features a mercury(II) center and was once widely used as a diuretic but has been largely replaced by thiazides and loop diuretics that are less toxic because they do not contain mercury .
Vorbereitungsmethoden
Mersalyl can be synthesized through the reaction of salicylamide with mercury(II) acetate in the presence of methanol. The reaction involves the formation of a mercurial complex with the phenolic hydroxyl group of salicylamide, followed by the introduction of a methoxy group. The synthetic route can be summarized as follows:
Reaction of salicylamide with mercury(II) acetate: This step forms a mercurial complex.
Introduction of a methoxy group: Methanol is used to introduce the methoxy group, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Mersalyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various mercury-containing compounds.
Reduction: Reduction of this compound can lead to the formation of elemental mercury and other mercury-containing species.
Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other metal ions or functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Major products formed from these reactions include mercury oxides, elemental mercury, and substituted organomercury compounds .
Wissenschaftliche Forschungsanwendungen
Mersalyl has been used in various scientific research applications, including:
Chemistry: this compound is used as a reagent in the synthesis of other organomercury compounds.
Biology: It has been used to study the effects of mercury on biological systems, particularly in the context of oxidative stress and mitochondrial dysfunction.
Medicine: Historically, this compound was used as a diuretic to treat conditions like edema and hypertension.
Wirkmechanismus
Mersalyl exerts its effects primarily through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding disrupts the function of these proteins, leading to various cellular effects:
Renal Tubules: this compound acts on the renal tubules, increasing the excretion of sodium and chloride, and consequently water, which reduces blood pressure and edema.
Oxidative Stress: By altering intracellular thiol status, this compound promotes oxidative stress, lipid peroxidation, and mitochondrial dysfunction.
Inhibition of Aquaporins: this compound inhibits aquaporins, halting water flow across the cell membrane.
Immune System: It inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression
Vergleich Mit ähnlichen Verbindungen
Mersalyl is unique among diuretics due to its mercury content. Similar compounds include:
Thiomersal: An organomercury antiseptic and antifungal agent.
Nitromersol: Another organomercury antiseptic and antifungal agent.
Chlormerodrin: A mercurial diuretic with similar properties to this compound.
Merbaphen (Novasurol): Another mercurial diuretic.
Meralluride: A mercurial diuretic with a different structure but similar diuretic properties
This compound’s uniqueness lies in its specific structure and the presence of a methoxy group, which distinguishes it from other mercurial diuretics.
Eigenschaften
Key on ui mechanism of action |
Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. |
|---|---|
CAS-Nummer |
492-18-2 |
Molekularformel |
C13H16HgNNaO6 |
Molekulargewicht |
505.85 g/mol |
IUPAC-Name |
sodium;mercury(2+);2-[2-(2-methoxypropylcarbamoyl)phenoxy]acetate;hydroxide |
InChI |
InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q-1;+2;+1;/p-2 |
InChI-Schlüssel |
OSKJPYUSIVPQGP-UHFFFAOYSA-L |
SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O.[Na+] |
Kanonische SMILES |
COC([CH2-])CNC(=O)C1=CC=CC=C1OCC(=O)[O-].[OH-].[Na+].[Hg+2] |
Aussehen |
Solid powder |
Key on ui other cas no. |
492-18-2 |
Physikalische Beschreibung |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
486-67-9 (mersalyl acid) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
partially miscible in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acid, Mersalyl Mercuramide Mercusal Mersalin Mersalyl Mersalyl Acid Salyrgan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


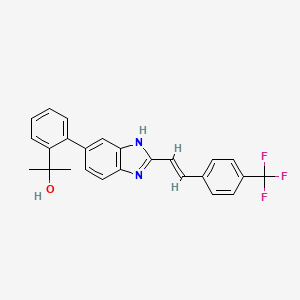
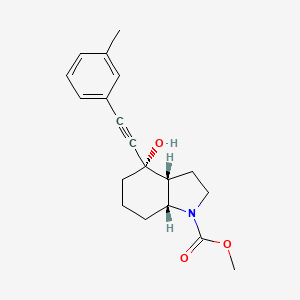
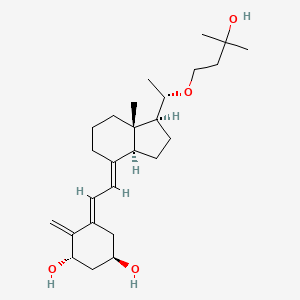
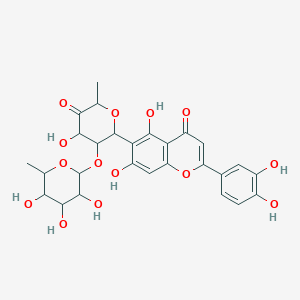
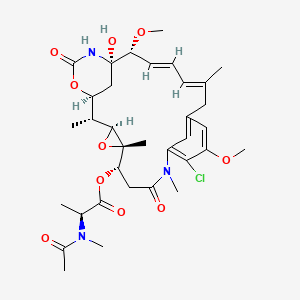
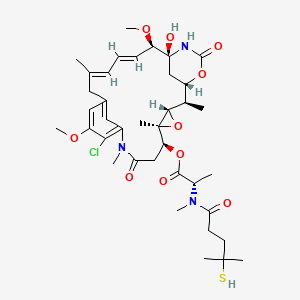
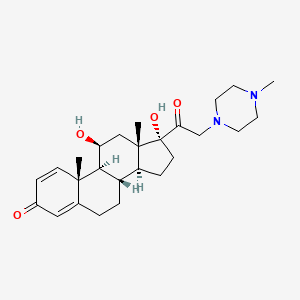

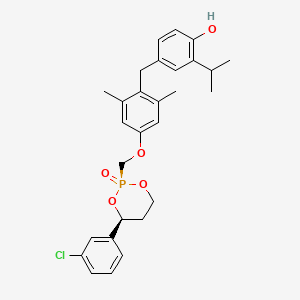
![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)
